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molecular formula C14H16FNO6 B8396380 diethyl 2-(2-Fluoro-6-nitrobenzyl)malonate

diethyl 2-(2-Fluoro-6-nitrobenzyl)malonate

Cat. No. B8396380
M. Wt: 313.28 g/mol
InChI Key: FCMHJBPSIMWYAS-UHFFFAOYSA-N
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Patent
US06713490B2

Procedure details

To a suspension of NaH (5.2 g, 130 mmol) in DMF/THF (110 ml/45 ml) was added diethyl malonate (19 ml, 125 mmol) dropwise and the mixture was stirred for 30 min at room temperature. To the mixture was added 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (29 g, 124 mmol) in DMF/THF (40 ml/30 ml) and the resulting mixture was refluxed for 3 h. After cooling, the excess reagent was quenched with brine and the mixture was extracted with ethyl acetate. The extract was dried over sodium sulfate and concentrated in vacuo to afford diethyl 2-(2-Fluoro-6-nitrobenzyl)malonate (48 g) as a brown oil. This crude product was used in the next step without further purification.
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
DMF THF
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][C:17]=1[F:25]>CN(C=O)C.C1COCC1>[F:25][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:16]=1[CH2:15][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
DMF THF
Quantity
110 mL
Type
solvent
Smiles
CN(C)C=O.C1CCOC1
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1[N+](=O)[O-])F
Name
DMF THF
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the excess reagent was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(CC(C(=O)OCC)C(=O)OCC)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: CALCULATEDPERCENTYIELD 123.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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